9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
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Overview
Description
9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine is a complex organic compound with a unique structure that combines elements of thiochromene and pyrimidine
Preparation Methods
The synthesis of 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thiochromene and pyrimidine precursors. The key steps include:
Formation of Thiochromene Precursor: This involves the cyclization of appropriate starting materials under acidic or basic conditions.
Synthesis of Pyrimidine Precursor: This can be achieved through condensation reactions involving suitable amines and carbonyl compounds.
Chemical Reactions Analysis
9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The methyl group can undergo electrophilic substitution reactions, often facilitated by halogenating agents.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA or proteins, leading to inhibition of their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity .
Comparison with Similar Compounds
Similar compounds include:
9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-chromeno[4,3-d]pyrimidine: Lacks the sulfur atom in the chromene ring, affecting its reactivity and biological activity.
2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
9-methyl-2-[(3-aminobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine:
Properties
IUPAC Name |
9-methyl-2-[(3-nitrophenyl)methylsulfanyl]-5H-thiochromeno[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-12-5-6-17-16(7-12)18-14(11-25-17)9-20-19(21-18)26-10-13-3-2-4-15(8-13)22(23)24/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDAEUOSQHVEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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